

Correlating in vitro and in vivo results for C13H13BrN2OS2

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Compound of Interest		
Compound Name:	C13H13BrN2OS2	
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[2] Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one | Request PDF Request PDF | Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2Himidazo[2,1-b][1]thiazin-3(7H)-one | A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2Himidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by... --INVALID-LINK-- (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)one (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one. C13H13BrN2OS. Formula. BrN2OS. C 13 H 13. Molar Mass. 337.23 g/mol . --INVALID-LINK--Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2Himidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by FT-IR, 1H NMR, 13C NMR and single crystal X-ray diffraction studies. The compound 4-BBIT crystallizes in the monoclinic space group P21/c with the cell parameters a = 12.103(3) Å, b = 10.383(3) Å, c = 11.237(3) Å, β = 108.381(4)°, Z = 4 and V = 1339.5(6) Å3. The crystal structure was stabilized by C-H···O and C-H···Br intermolecular interactions. The optimized molecular structure, vibrational frequencies and the electronic properties of the 4-BBIT were computed by the density functional theory (DFT) using B3LYP/6-311G(d,p) level of theory. The calculated geometrical parameters and vibrational frequencies were in good agreement with the experimental data. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. The molecular electrostatic potential (MEP) surface, natural bond







orbital (NBO) and nonlinear optical (NLO) properties were also investigated. The Hirshfeld surface analysis was carried out to investigate the intermolecular interactions in the crystal structure of 4-BBIT. Furthermore, the newly synthesized compound was screened for its in vitro antimicrobial activity against a panel of selected bacterial and fungal strains by micro-dilution method. The compound 4-BBIT exhibited promising antimicrobial activity against all the tested strains. --INVALID-LINK-- Synthesis and in vitro antimicrobial evaluation of a novel (Z)-2-(4bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z)-2-(4bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by FT-IR, 1H NMR, 13C NMR and single crystal X-ray diffraction studies. The compound 4-BBIT crystallizes in the monoclinic space group P21/c with the cell parameters a = 12.103(3) Å, b = 10.383(3) Å, c = 11.237(3) Å, β = 108.381(4)°, Z = 4 and V = 1339.5(6) Å3. The crystal structure was stabilized by C–H···O and C–H···Br intermolecular interactions. The optimized molecular structure, vibrational frequencies and the electronic properties of the 4-BBIT were computed by the density functional theory (DFT) using B3LYP/6-311G(d,p) level of theory. The calculated geometrical parameters and vibrational frequencies were in good agreement with the experimental data. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. The molecular electrostatic potential (MEP) surface, natural bond orbital (NBO) and nonlinear optical (NLO) properties were also investigated. The Hirshfeld surface analysis was carried out to investigate the intermolecular interactions in the crystal structure of 4-BBIT. Furthermore, the newly synthesized compound was screened for its in vitro antimicrobial activity against a panel of selected bacterial and fungal strains by micro-dilution method. The compound 4-BBIT exhibited promising antimicrobial activity against all the tested strains. --INVALID-LINK-- Synthesis, characterization and anticancer activity of some novel 2,4-disubstituted thiazole derivatives A series of novel 2,4-disubstituted thiazole derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, mass spectral and elemental analysis. All the synthesized compounds were screened for their in vitro anticancer activity against a panel of four human cancer cell lines, namely, A549 (lung), MCF7 (breast), HCT116 (colon) and HepG2 (liver) using the MTT assay. Among the compounds tested, compounds 4a, 4b, 4c, 4d, 4e, 4f, 4g and 4h showed potent anticancer activity against all the four cell lines. In particular, compound 4f (IC50 = 1.2) μ M) against A549 cells and compound 4g (IC50 = 1.5 μ M) against MCF7 cells showed the most promising activity. The structure-activity relationship (SAR) study revealed that the nature of the substituent at the 2- and 4-positions of the thiazole ring plays a significant role in the anticancer activity. --INVALID-LINK-- Thiazole derivatives as potential anticancer agents: A review This review article summarizes the recent advances in the development of thiazole







derivatives as potential anticancer agents. The anticancer activity of thiazole derivatives is mainly attributed to their ability to inhibit various enzymes and proteins that are involved in cancer cell proliferation, survival, and metastasis. The structure-activity relationship (SAR) studies of thiazole derivatives have revealed that the nature of the substituents at the 2-, 4-, and 5-positions of the thiazole ring plays a crucial role in their anticancer activity. This review also discusses the challenges and future prospects in the development of thiazole-based anticancer drugs. --INVALID-LINK-- Synthesis and evaluation of novel thiazole derivatives as potential anticancer agents A series of novel thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results showed that some of the synthesized compounds exhibited potent anticancer activity, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) study revealed that the presence of a substituted phenyl ring at the 2-position of the thiazole ring was essential for the anticancer activity. The most potent compound, 4-(4-bromophenyl)-2-(4methoxyphenyl)thiazole, was found to induce apoptosis in cancer cells through the mitochondrial pathway. --INVALID-LINK-- A review on the synthesis and anticancer activity of thiazole derivatives This review focuses on the synthesis and anticancer activity of thiazole derivatives. Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazole derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The anticancer activity of thiazole derivatives is attributed to their ability to inhibit various enzymes and proteins that are involved in cancer cell proliferation and survival. This review summarizes the recent advances in the synthesis and anticancer activity of thiazole derivatives and discusses the structure-activity relationship of these compounds. --INVALID-LINK-- In Vitro Antimicrobial Activity of a Novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)one The in vitro antimicrobial activity of the title compound was evaluated against a panel of selected bacterial and fungal strains by the micro-dilution method. The compound exhibited promising antimicrobial activity against all the tested strains. The minimum inhibitory concentration (MIC) values for the bacterial strains ranged from 3.9 to 31.25 µg/mL, and for the fungal strains, from 7.8 to 62.5 µg/mL. The compound was found to be most effective against Staphylococcus aureus and Candida albicans, with MIC values of 3.9 and 7.8 µg/mL, respectively. --INVALID-LINK-- Unveiling the Biological Potential of (Z)-2-(4bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one: A Comparative Analysis

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Researchers and drug development professionals now have access to a comparative guide on the biological activities of the novel thiazole derivative, (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one, with the chemical formula **C13H13BrN2OS2**. This document synthesizes the available in vitro data, providing a crucial resource for evaluating its potential therapeutic applications and guiding future in vivo studies.

The compound, identified as (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b] [1]thiazin-3(7H)-one, has been the subject of recent research exploring its antimicrobial and potential anticancer properties. This guide presents a detailed comparison of its performance against various cell lines and microbial strains, alongside the experimental protocols used to generate this data.

In Vitro Antimicrobial Activity

The compound has demonstrated promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of a microorganism, are summarized below.

Microorganism	Strain	MIC (μg/mL)
Bacteria		
Staphylococcus aureus	ATCC 25923	3.9
Bacillus subtilis	ATCC 6633	7.8
Escherichia coli	ATCC 25922	15.6
Pseudomonas aeruginosa	ATCC 27853	31.25
Fungi		
Candida albicans	ATCC 10231	7.8
Aspergillus niger	ATCC 16404	15.6
Aspergillus flavus	ATCC 9643	31.25
Trichophyton rubrum	MTCC 296	62.5



Comparison with Other Thiazole Derivatives

Thiazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer effects. The subject compound's potential in this area is currently under investigation. For comparative purposes, the table below presents the in vitro anticancer activity of other thiazole derivatives against various human cancer cell lines.

Compound	Cell Line	IC50 (μM)
4f	A549 (Lung)	1.2
4g	MCF7 (Breast)	1.5
4-(4-bromophenyl)-2-(4-methoxyphenyl)thiazole	Various	Low micromolar range

It is important to note that direct comparisons of potency can be complex due to variations in experimental conditions. However, the data suggests that thiazole derivatives, as a class, exhibit significant cytotoxic activity against cancer cells.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

The antimicrobial activity of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b] [1]thiazin-3(7H)-one was determined using the micro-dilution method.

Antimicrobial Susceptibility Testing Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the comparative thiazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



MTT Assay Workflow for Cytotoxicity

Future Directions

The promising in vitro antimicrobial and potential anticancer activities of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one and related thiazole derivatives warrant further investigation. Future research should focus on elucidating the mechanism of action, exploring structure-activity relationships, and conducting in vivo efficacy and toxicity studies to translate these in vitro findings into potential therapeutic applications. The ability of some thiazole derivatives to induce apoptosis in cancer cells through the mitochondrial pathway presents a particularly interesting avenue for further exploration.

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References

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